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Introduction

In the rapidly evolving landscape of gene therapy, the development of safe and effective non-
viral vectors is paramount. Among the most promising of these are lipid nanoparticles (LNPs),
which have gained significant attention for their ability to encapsulate and deliver nucleic acid
payloads to target cells. Central to the success of these LNPs is the choice of ionizable lipid, a
component that plays a critical role in nucleic acid encapsulation, particle stability, and
endosomal escape. C14-4 has emerged as a highly effective ionizable lipid, particularly for the
delivery of messenger RNA (mRNA) to traditionally hard-to-transfect cells such as primary
human T cells.[1][2][3] This technical guide provides a comprehensive overview of C14-4 in the
context of non-viral gene delivery, aimed at researchers, scientists, and drug development
professionals. We will delve into the core principles of C14-4 based LNP technology, present
guantitative data, detail experimental protocols, and visualize key pathways and workflows.

Core Concepts: The Role and Mechanism of C14-4

C14-4 is an ionizable cationic lipid that is a cornerstone of modern LNP formulations for nucleic
acid delivery.[3][4] Its structure is designed to be near-neutral at physiological pH, which
minimizes non-specific interactions and toxicity in circulation. However, upon endocytosis into
the target cell, the acidic environment of the endosome protonates the amine head group of
C14-4. This change in charge is crucial for the subsequent steps of the delivery process.
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The proposed mechanism of action for C14-4 mediated gene delivery can be summarized as

follows:

Encapsulation: During LNP formulation at an acidic pH, the C14-4 lipid is positively charged,
facilitating the electrostatic interaction and encapsulation of negatively charged nucleic acids
like MRNA and siRNA.

Cellular Uptake: LNPs are taken up by cells through endocytosis.

Endosomal Escape: The acidic environment of the late endosome (pH ~5.0-6.0) protonates
C14-4, which has a pKa of approximately 6.5.[4] This protonation leads to the formation of
ion pairs with anionic lipids in the endosomal membrane, disrupting the membrane and
allowing the LNP to release its nucleic acid payload into the cytoplasm. This is a critical step,
as it prevents the degradation of the nucleic acid in the lysosome.

Translation/Gene Silencing: Once in the cytoplasm, mRNA can be translated by the cellular
machinery to produce the desired protein. In the case of sSiRNA, it can engage with the RNA-
induced silencing complex (RISC) to mediate the knockdown of a target gene.
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Fig. 1: C14-4 LNP Cellular Uptake and Endosomal Escape Pathway.
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Quantitative Data Summary

The following tables summarize the key quantitative data reported for C14-4 based LNPs from

various studies.

Table 1: Physicochemical Properties of C14-4 LNPs

. Method of
Parameter Typical Value Reference(s)
Measurement
Hydrodynamic Dynamic Light
.y Y 70 - 100 nm Y _ ; [2]
Diameter (Z-average) Scattering (DLS)
Polydispersity Index Dynamic Light
yaiSpersity <02 y ! g [5]
(PDI) Scattering (DLS)
pKa ~6.5 TNS Assay [4]
MRNA Encapsulation )
o > 90% RiboGreen Assay [5]
Efficiency
siRNA Encapsulation )
~100% RiboGreen Assay [6]

Efficiency

Table 2: In Vitro Efficacy of C14-4 LNPs for mRNA Delivery
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Transfection

Cell Type Payload . Key Findings Reference(s)
Efficiency
Significantly
Dose-dependent ]
) ) higher
increase in ]
_ . expression
Luciferase luciferase
Jurkat cells ) compared to [2]
mMRNA expression.
) other LNP
Optimal dose of _
formulations and
30 ng mRNA. ) ]
lipofectamine.
Maximal
) transfection
) High percentage o
Primary Human - efficiency at ~48
eGFP mRNA of eGFP positive i [5]
T cells hours. High cell
cells. o
viability
maintained.
] Substantially
CAR expression
] ] reduced
Primary Human CD19 CAR levels equivalent o
cytotoxicity [2]
T cells MRNA to
) compared to
electroporation. )
electroporation.
Table 3: In Vivo Performance of C14-4 LNPs
- i Key
. Administration o
Animal Model Payload E_ Biodistribution Reference(s)
oute
Findings
) Luciferase ] Accumulation in
Mice Intraperitoneal [7]
mMRNA the uterus.
Accumulation in
) the lungs and
] Luciferase ] )
Mice Intravenous small intestine. [718]
mMRNA

Spleen bias over

liver.
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Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and
application of C14-4 LNPs.

Protocol 1: C14-4 LNP Formulation using Microfluidics

This protocol is adapted for the formulation of mMRNA-encapsulating LNPs. A similar procedure
can be used for siRNA, with potential adjustments to the nucleic acid concentration and buffer.

Materials:

C14-4 ionizable lipid in ethanol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

» Cholesterol in ethanol

e 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol
e MRNA or siRNA in 50 mM sodium acetate buffer (pH 4.0)

» Absolute ethanol

» Microfluidic mixing device (e.g., NanoAssemblr)

» Dialysis cassette (10 kDa MWCO)

o Phosphate-buffered saline (PBS), pH 7.4

Procedure:

e Prepare Lipid Stock Solution: In an Eppendorf tube, combine C14-4, DOPE, cholesterol, and
DMG-PEG 2000 in a molar ratio of 35:16:46.5:2.5 in absolute ethanol. The final lipid
concentration in the ethanol phase is typically 10-20 mM.

o Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA stock in 50 mM sodium acetate
buffer (pH 4.0) to a final concentration of approximately 0.2 mg/mL.
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e Microfluidic Mixing:
o Set up the microfluidic device according to the manufacturer's instructions.
o Load the lipid solution into one syringe and the nucleic acid solution into another.
o Set the flow rate ratio to 3:1 (aqueous:ethanolic).
o Set the total flow rate to 10-12 mL/min.

o Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly
of the LNPs.

e Dialysis:
o Transfer the collected LNP solution to a dialysis cassette.

o Dialyze against PBS (pH 7.4) at 4°C overnight with at least two buffer changes. This step
is crucial to remove ethanol and raise the pH to physiological levels.

» Sterilization and Storage:
o Filter the dialyzed LNP solution through a 0.22 um sterile filter.

o Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term
storage.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Lipid Mix in Ethanol Nucleic Acid in
(C14-4, DOPE, Cholesterol, PEG) Acetate Buffer (pH 4.0)

Microfluidic Mixing
(3:1 Aqueous:Ethanol)

LNP Self-Assembly

Dialysis vs. PBS (pH 7.4)

0.22 pm Filtration

Sterile C14-4 LNPs

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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